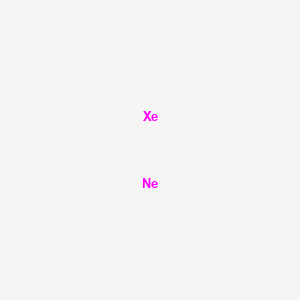
Neon;xenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neon and xenon are both noble gases, known for their low reactivity due to their complete outer electron shells. While neon is primarily used in lighting and signage, xenon has a broader range of applications, including in lighting, medical imaging, and as an anesthetic. The combination of neon and xenon in a compound is rare and typically requires specific and extreme laboratory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neon and xenon compounds is challenging due to their inert nature. under controlled conditions, xenon can form compounds with fluorine, oxygen, and other elements. For example, xenon difluoride (XeF₂) is formed by the direct reaction of xenon gas with fluorine gas under heat . Neon, on the other hand, does not form stable compounds under normal conditions but can be involved in clathrate compounds where neon atoms are trapped within a lattice structure .
Industrial Production Methods: Neon is commercially produced through the liquefaction of air followed by fractional distillation. As air is cooled and liquefied, different components condense at various temperatures, allowing for the separation of neon along with other noble gases like argon and krypton . Xenon is also obtained through the fractional distillation of liquefied air .
Analyse Des Réactions Chimiques
Types of Reactions: Xenon can undergo various chemical reactions, including oxidation and formation of coordination complexes. For instance, xenon reacts with fluorine to form xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆) . These reactions typically require specific conditions such as high temperatures and the presence of catalysts.
Common Reagents and Conditions: Common reagents for xenon reactions include fluorine gas and catalysts like nickel fluoride (NiF₂). The reactions often require ultraviolet light or high temperatures to proceed .
Major Products: The major products of xenon reactions include various fluorides and oxides. For example, xenon difluoride (XeF₂) is a stable, colorless crystalline compound formed by the reaction of xenon with fluorine .
Applications De Recherche Scientifique
Chemistry: In chemistry, xenon compounds are used to study chemical bonding and reactivity. Xenon difluoride, for example, is used as a fluorinating agent in organic synthesis .
Biology and Medicine: Xenon is used as an anesthetic due to its neuroprotective properties. It binds to the glycine site of the N-methyl-D-aspartate (NMDA) receptor, blocking it and preventing overstimulation, which can lead to neuroprotection .
Industry: Neon is widely used in lighting, particularly in neon signs and high-voltage indicators. Xenon is used in flash lamps, stroboscopic lamps, and as a propellant in ion thrusters for spacecraft .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to xenon include other noble gas compounds like krypton difluoride (KrF₂) and radon difluoride (RnF₂). These compounds share similar properties due to their position in the periodic table .
Uniqueness: Xenon is unique among the noble gases for its ability to form a wide variety of compounds, including fluorides, oxides, and coordination complexes. This reactivity is due to its larger atomic size and lower ionization energy compared to other noble gases .
Conclusion
The combination of neon and xenon in a compound is a fascinating area of study due to the unique properties and applications of these noble gases. While neon remains largely inert, xenon’s ability to form compounds opens up numerous possibilities in scientific research and industrial applications.
Propriétés
Numéro CAS |
58984-40-0 |
|---|---|
Formule moléculaire |
NeXe |
Poids moléculaire |
151.47 g/mol |
Nom IUPAC |
neon;xenon |
InChI |
InChI=1S/Ne.Xe |
Clé InChI |
RHFWLQOLQAFLGT-UHFFFAOYSA-N |
SMILES canonique |
[Ne].[Xe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


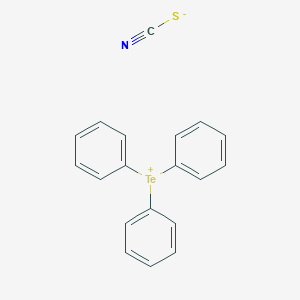

![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
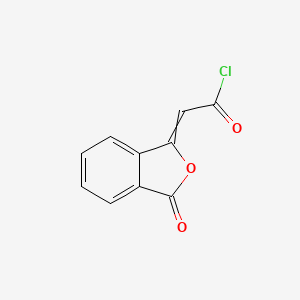
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
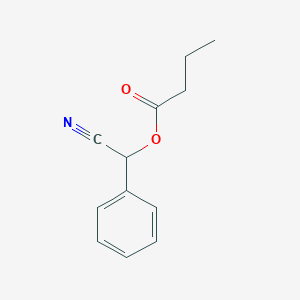
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
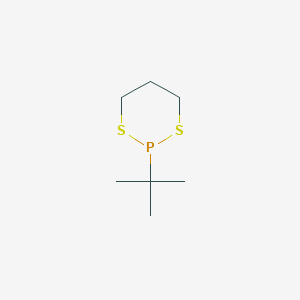
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)


